molecular formula C8H9NO4 B1600788 Dimethyl 1H-pyrrole-2,3-dicarboxylate CAS No. 2818-08-8

Dimethyl 1H-pyrrole-2,3-dicarboxylate

Cat. No.: B1600788
CAS No.: 2818-08-8
M. Wt: 183.16 g/mol
InChI Key: AKJAEUGFSVPHBU-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-2,3-dicarboxylate (CAS: 2818-08-8) is a heterocyclic compound with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol. It is a research-grade chemical primarily used in organic synthesis, drug development, and materials science. The compound features a pyrrole ring substituted with two methyl ester groups at positions 2 and 3 (Figure 1). Its structure allows for versatile reactivity, including electrophilic substitution and cycloaddition reactions, making it a key intermediate in synthesizing complex heterocycles .

Properties

IUPAC Name

dimethyl 1H-pyrrole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-9-6(5)8(11)13-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJAEUGFSVPHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510378
Record name Dimethyl 1H-pyrrole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-08-8
Record name Dimethyl 1H-pyrrole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 1H-pyrrole-2,3-dicarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 1H-pyrrole-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their ester forms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. These reactors are designed to handle high volumes of reactants and maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrrole-2,3-dicarboxylic acid or its derivatives.

  • Reduction: Reduction reactions can produce pyrrole-2,3-dicarboxylic acid or its corresponding alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrroles, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DM-PDC serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various pyrrole derivatives and other heterocyclic compounds. The compound can undergo several types of reactions, including:

  • Substitution Reactions: Involving halogens or nitrating agents.
  • Oxidation/Reduction Reactions: Common reagents include potassium permanganate and lithium aluminum hydride.

Table 1: Common Reactions Involving DM-PDC

Reaction TypeReagents UsedProducts Generated
SubstitutionHalogens, nitrating agentsPyrrole derivatives
OxidationPotassium permanganateOxidized pyrrole derivatives
ReductionLithium aluminum hydrideReduced products

Medicinal Chemistry

Research indicates that DM-PDC exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown its ability to interact with specific enzymes or receptors, suggesting mechanisms that may inhibit certain metabolic pathways. This makes it a candidate for further pharmacological studies aimed at drug development.

Case Study: Anticancer Activity
A study evaluated the anticancer effects of DM-PDC on various human carcinoma cell lines. The compound demonstrated promising results with significant inhibitory activity against A-549 and MDA-MB-468 cell lines, showing IC50 values ranging from 0.065 to 9.4 µmol/L .

Materials Science

In materials science, DM-PDC is explored for its potential in developing new materials with unique properties. Its ability to form polymers and other complex structures opens avenues for applications in coatings, adhesives, and other industrial materials.

Table 2: Potential Applications in Materials Science

Application AreaDescription
CoatingsDevelopment of protective coatings
AdhesivesUse in formulating strong adhesives
PolymersCreation of novel polymeric materials

Mechanism of Action

Dimethyl 1H-pyrrole-2,3-dicarboxylate is similar to other pyrrole derivatives, such as Dimethyl pyrrole and 1H-pyrrole-2,4-dicarboxylate. These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of carboxylate groups, which influences its reactivity and applications.

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Typically provided as a solution (e.g., 10 mM in DMSO) for laboratory use.
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month.
Structural Variations and Substituent Effects

Dimethyl 1H-pyrrole-2,3-dicarboxylate belongs to a broader class of pyrrole dicarboxylates, where structural modifications significantly alter physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Position) Ester Group Physical State Notable Data (NMR, MS) Application/Activity Reference
Dimethyl 1-(4-fluorophenyl)-4-(9-methylcarbazol-3-yl)-1H-pyrrole-2,3-dicarboxylate 1: 4-Fluorophenyl; 4: Carbazolyl Methyl Solid MIC = 3.13 μg/mL (anti-tuberculosis) Antimycobacterial agent
Dimethyl 1-(4-chlorophenyl)-4-(p-tolyl)-1H-pyrrole-2,3-dicarboxylate (3t) 1: 4-Chlorophenyl; 4: p-Tolyl Methyl Colorless viscous 1H NMR δ 7.59 (d, J=8.7 Hz, 2H) Synthetic intermediate
Diethyl 1-(3-methylphenyl)-4-phenyl-1H-pyrrole-2,3-dicarboxylate (4i) 1: 3-Methylphenyl; 4: Phenyl Ethyl Yellow sticky liquid HRMS m/z calcd: 409.1889; found: 409.1890 Drug design scaffold
Dimethyl 1-(4-methoxyphenyl)-4-(3,4-difluorophenyl)-1H-pyrrole-2,3-dicarboxylate (4l) 1: 4-Methoxyphenyl; 4: 3,4-Difluorophenyl Methyl Brown sticky liquid 19F NMR δ -137.2, -138.5 Material science applications

Key Observations :

  • Ester Group Influence : Methyl esters (e.g., this compound) generally exhibit higher electrophilicity compared to ethyl esters (e.g., 4i), enhancing reactivity in cycloaddition reactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 1-position increase stability but reduce nucleophilic reactivity. Conversely, electron-donating groups (e.g., -OCH₃) at the 4-position improve solubility in polar solvents .
  • Biological Activity : Anti-tuberculosis activity (MIC = 3.13 μg/mL) in carbazole-pyrrole hybrids (e.g., compound 5b) highlights the importance of aromatic substituents for target binding .
Spectroscopic and Analytical Data
  • NMR Trends :
    • 1H NMR : Protons on electron-deficient pyrrole rings resonate downfield (δ 6.8–7.6), while ester methyl groups appear at δ 3.6–3.9 .
    • 13C NMR : Carbonyl carbons (C=O) resonate at δ 165–170, with pyrrole ring carbons between δ 110–140 depending on substituents .
  • Mass Spectrometry : HRMS data for analogs (e.g., 4i, 5b) show precise agreement (<0.001 Da error) between calculated and observed m/z values, confirming structural integrity .

Biological Activity

Dimethyl 1H-pyrrole-2,3-dicarboxylate (DMPC) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of the biological activity of DMPC, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O4C_8H_{10}N_2O_4 and features a five-membered aromatic heterocyclic structure known as pyrrole. The compound contains two carboxylate ester functional groups at the 2 and 3 positions, contributing to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that DMPC exhibits various biological activities, including:

  • Antimicrobial Properties : DMPC has demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies have shown that DMPC can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Effects : Preliminary studies suggest that DMPC may possess anticancer properties. Its mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate metabolic pathways related to cancer cell proliferation .
  • Enzyme Inhibition : The compound's ability to bind to certain enzymes indicates its potential role in inhibiting metabolic pathways. This property is crucial for understanding its therapeutic applications.

Case Studies

  • Antibacterial Activity Evaluation : A study evaluated the antibacterial activity of various pyrrole derivatives, including DMPC. The results indicated that DMPC exhibited comparable activity to established antibiotics at specific concentrations, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Mechanism Exploration : Another study focused on the anticancer effects of DMPC on different cancer cell lines. The findings revealed that DMPC could induce apoptosis in cancer cells through ROS (reactive oxygen species) generation, highlighting its potential as an anticancer agent .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison ControlControl MIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Isoniazid0.25

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Apoptosis Induction (%)
CLL HG-30.1795
CLL PGA-10.3587

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.